

Amino-PEG36-Boc safety data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG36-Boc

Cat. No.: B15621739

[Get Quote](#)

An In-depth Technical Guide to Amino-PEG36-Boc

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a formal Safety Data Sheet (SDS). An official SDS should be obtained from the manufacturer or supplier. The information herein is compiled from publicly available sources and data for analogous compounds.

Introduction

Amino-PEG36-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. It incorporates a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and another functional group at the opposite end, most commonly a carboxylic acid or a free amine. [1][2] The 36-unit PEG chain provides a long, flexible, and hydrophilic spacer, which is highly valuable in bioconjugation, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The Boc protecting group is stable under many conditions but can be readily removed with mild acid, allowing for controlled, sequential conjugation strategies.[1][4] This guide summarizes the key physicochemical properties, handling and storage recommendations, chemical reactivity, and experimental protocols associated with **Amino-PEG36-Boc** and its common variants.

Physicochemical Properties

The precise experimental data for a single, specific "**Amino-PEG36-Boc**" can vary as the terminal functional group can differ. The tables below summarize properties for two common variants: Boc-NH-PEG36-COOH and Boc-NH-PEG36-NH2.

Table 1: Physicochemical Properties of Boc-NH-PEG36-COOH[1]

Property	Value	Source/Comment
Synonyms	N-Boc-amido-PEG36-acid	General nomenclature for this class.
Molecular Formula	$C_{85}H_{169}NO_{40}$	Calculated for n=36 PEG units. [1]
Molecular Weight	~1789 g/mol	Can vary slightly with PEG polydispersity.[1]
Appearance	White to off-white solid or viscous oil	Typical for PEG derivatives.[1]
Solubility	Soluble in water and most organic solvents	The PEG chain provides high aqueous solubility.[1]
Purity	Typically $\geq 95\%$	Determined by HPLC or NMR. [1]

Table 2: Physicochemical Properties of Boc-NH-PEG36-amine[2]

Property	Expected Value	Source/Comment
Molecular Formula	$C_{81}H_{164}N_2O_{37}$	Based on the structure with 36 PEG units.[2]
Molecular Weight	~1762.2 g/mol	[2]
Appearance	White to off-white solid or waxy solid	[2]
Purity	Typically $\geq 95\%$	As determined by HPLC.[2]
Solubility	Soluble in water, DMF, DMSO, chlorinated solvents	Sparingly soluble in alcohols. Insoluble in diethyl ether.[2]

Safety, Handling, and Storage

While an official SDS for **Amino-PEG36-Boc** was not found, an SDS for a related, shorter linker (Boc-Amino-PEG3-Amine) indicates that the substance is not classified as hazardous. However, standard laboratory safety precautions should always be observed.

Table 3: Handling and Storage Recommendations

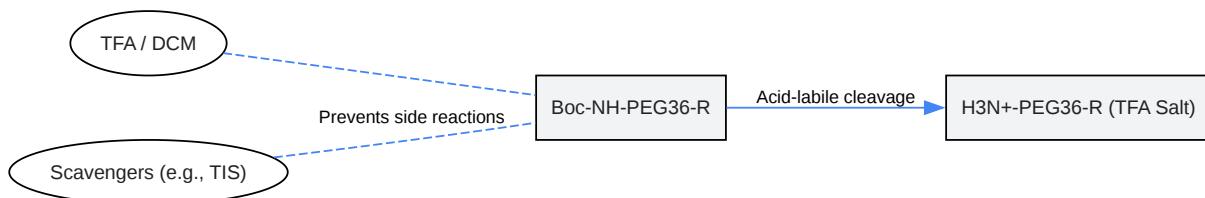
Aspect	Recommendation	Rationale
Storage Conditions	Store at -20°C, keep dry, and protect from light. [1] [4] [5]	Ensures long-term stability and prevents degradation. [1] [5]
Handling	Allow the vial to equilibrate to room temperature before opening. [4] Use in a well-ventilated area. Wear personal protective equipment (gloves, lab coat, safety glasses).	Prevents condensation of moisture which can cause hydrolysis. [4] Minimizes exposure.
Stability	The Boc group is stable under neutral and basic conditions but is labile in acid. [4] NHS esters, if used for activation, are susceptible to hydrolysis. [4] [5]	Understanding stability is crucial for designing reaction conditions.

Chemical Reactivity and Experimental Protocols

The primary utility of **Amino-PEG36-Boc** lies in its sequential reaction capabilities: Boc deprotection to reveal a primary amine, and coupling of the terminal functional group.

Boc Group Deprotection

The Boc group is reliably removed using moderately strong acids like trifluoroacetic acid (TFA). [\[1\]](#) This reaction generates a reactive tert-butyl cation, which can potentially alkylate sensitive amino acid residues (e.g., tryptophan, methionine). To prevent this side reaction, "scavengers" like triisopropylsilane (TIS) are often added.[\[5\]](#)



[Click to download full resolution via product page](#)

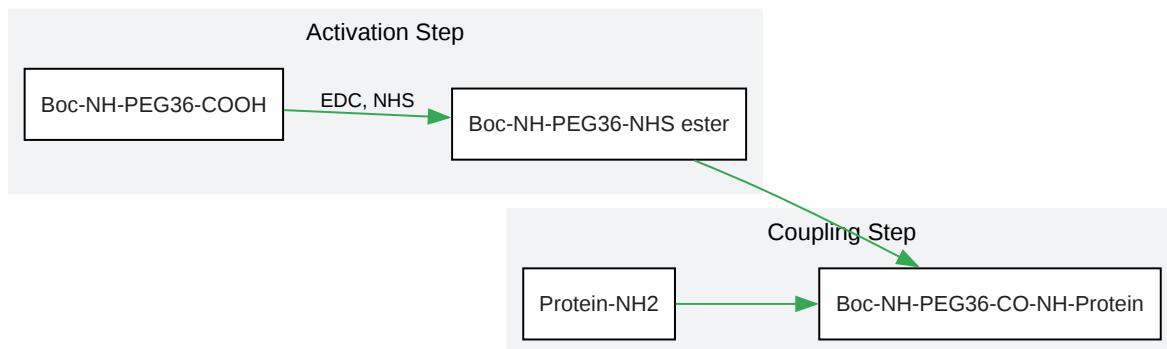
Caption: Boc deprotection workflow using TFA.

Protocol: Boc Deprotection with Scavengers[5]

- Dissolution: Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M under an inert atmosphere.
- Cooling: Cool the solution to 0°C in an ice bath.
- Deprotection Cocktail: Prepare a deprotection cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
- Reaction: Add the cocktail to the PEG solution. Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
- Monitoring: Monitor reaction progress using TLC or LC-MS.
- Work-up: Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA. The product is the amine as its TFA salt.

Carboxylic Acid Coupling (for Boc-NH-PEG36-COOH)

The terminal carboxylic acid can be activated to react with primary amines. A common method involves using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable NHS-ester intermediate, which then efficiently reacts with amines.



[Click to download full resolution via product page](#)

Caption: Two-step amide coupling workflow.

Protocol: EDC/NHS Coupling to a Protein[1]

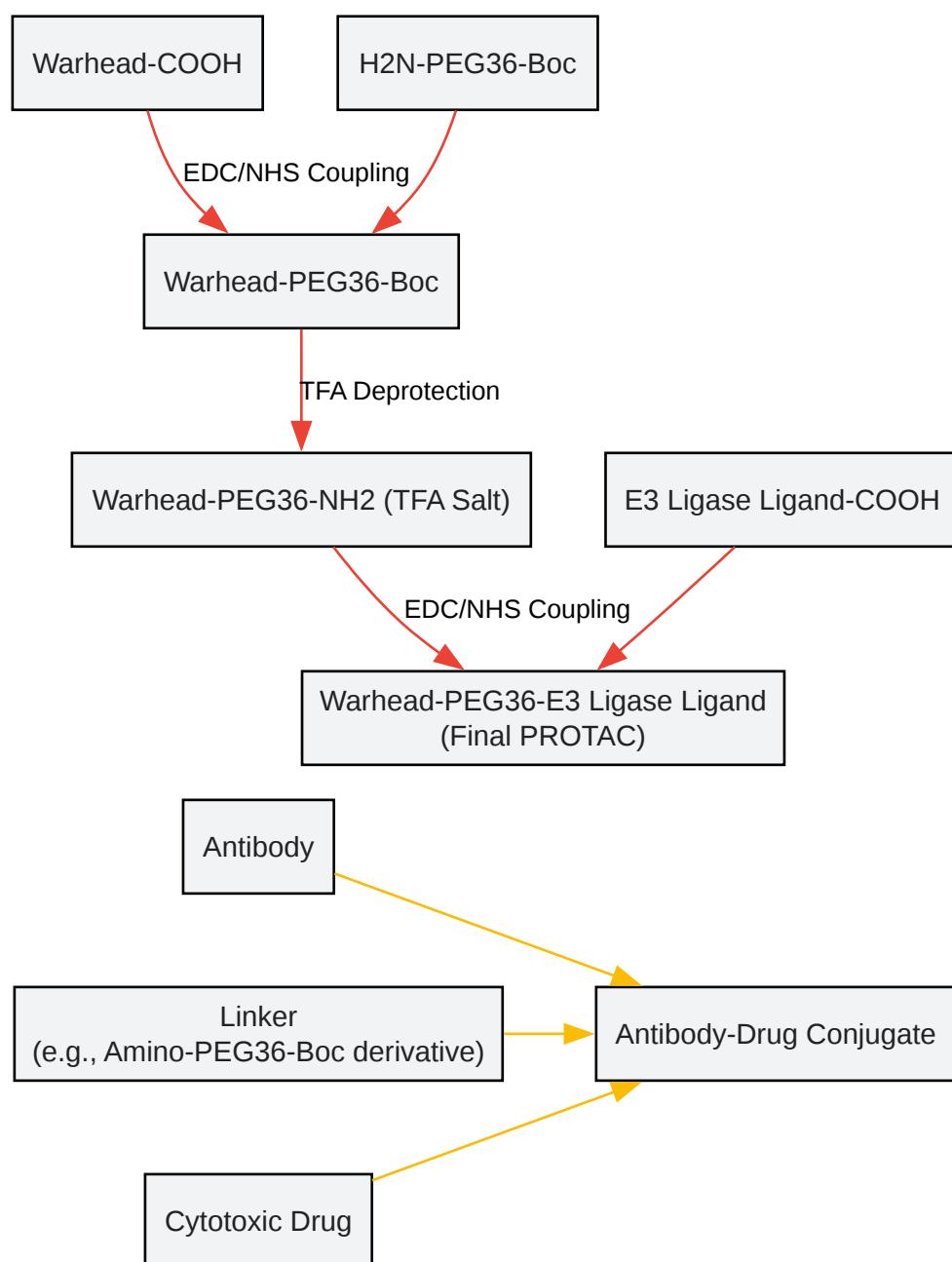
- Activation: Dissolve Boc-NH-PEG36-COOH, EDC, and NHS (typically in a 1:1.2:1.2 molar ratio) in an appropriate anhydrous organic solvent like DMF or DMSO. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
- Conjugation: Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
- Reaction: Add the activated NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker is common.
- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification: Quench any unreacted NHS ester with an amine-containing buffer (e.g., Tris) and purify the conjugate using size-exclusion chromatography or dialysis.

Applications in Drug Development

The unique properties of **Amino-PEG36-Boc** make it a powerful tool in creating sophisticated bioconjugates.

PROTAC Synthesis

In PROTACs, the linker connects a target-binding ligand (warhead) and an E3 ligase ligand. The linker's length is critical for the formation of a stable ternary complex, which leads to the ubiquitination and degradation of the target protein.[\[2\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Amino-PEG36-Boc safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15621739#amino-peg36-boc-safety-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com